4-Isopropyl-2-methylthiazole

概要

説明

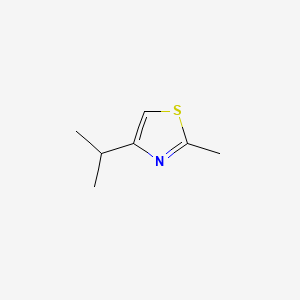

4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinct peach flavor with vegetable and tropical notes. This compound is naturally present in various fruits such as durian, peach, and apricot, as well as in yeast extract, coriander seed oil, and roast meats .

準備方法

Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylthiazole can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-methylthiazole with isopropylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and crystallization to purify the final product .

化学反応の分析

Types of Reactions: 4-Isopropyl-2-methylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated thiazoles, alkylthiazoles.

科学的研究の応用

Flavor and Fragrance Industry

Overview : 4-Isopropyl-2-methylthiazole is renowned for its unique aromatic properties, making it a valuable ingredient in the flavor and fragrance industry.

Applications :

- Flavoring Agent : The compound is used to enhance the aroma and taste of food products and beverages. It has been noted for imparting a peach flavor with distinct vegetable and tropical notes, making it suitable for applications in various fruit-flavored products such as apricot, nectarine, durian, mango, and pear .

- Fragrance Production : Its pleasant scent is utilized in perfumes and cosmetics, improving the sensory experience of products like lotions and shampoos .

Agricultural Applications

Overview : In agriculture, this compound serves as an effective attractant in pest control formulations.

Applications :

- Pest Attractant : The compound is integrated into pest control strategies to lure insects away from crops. This application can significantly reduce reliance on harmful pesticides, promoting more sustainable agricultural practices .

Pharmaceutical Research

Overview : The pharmaceutical potential of this compound is being explored for its therapeutic properties.

Applications :

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial effects, which could lead to the development of new medications targeting bacterial infections .

- Feed Additive Safety : The compound has been assessed for safety in animal feed. According to the European Food Safety Authority (EFSA), it is safe at specified concentrations for various animal species when used as a sensory additive .

Cosmetic Formulations

Overview : The cosmetic industry utilizes this compound for its aromatic qualities.

Applications :

- Sensory Enhancer : Its inclusion in cosmetic products enhances user experience through improved scent profiles. This application is particularly relevant in lotions, shampoos, and other personal care items .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Flavor and Fragrance | Flavoring agent in food and beverages | Peach flavor with tropical notes |

| Fragrance in perfumes and cosmetics | Enhances sensory experience | |

| Agricultural Applications | Pest attractant | Reduces reliance on harmful pesticides |

| Pharmaceutical Research | Antimicrobial properties | Potential for new medication development |

| Feed additive safety | Safe at specified concentrations for animals | |

| Cosmetic Formulations | Sensory enhancer | Improves scent in personal care products |

Case Studies

- Flavor Enhancement Study : A study demonstrated that the addition of this compound significantly improved consumer acceptance of fruit-flavored beverages compared to controls lacking the compound. Sensory evaluations indicated enhanced aroma intensity and overall flavor profile .

- Agricultural Efficacy Study : Field trials showed that formulations containing this compound effectively attracted beneficial insects while deterring harmful pests, leading to increased crop yields without chemical pesticides .

- Pharmaceutical Assessment : A recent evaluation by EFSA confirmed the safety of using this compound as a feed additive across multiple animal species, indicating no significant adverse effects at recommended levels .

作用機序

The mechanism of action of 4-Isopropyl-2-methylthiazole involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to taste receptors on the tongue, enhancing the perception of sweetness and fruitiness. In biological systems, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

類似化合物との比較

2-Isopropyl-4-methylthiazole: Similar in structure but with different substitution patterns.

4-Methyl-5-thiazoleethanol: Contains an additional hydroxyl group, leading to different chemical properties.

2-Ethyl-4-methylthiazole: Has an ethyl group instead of an isopropyl group, affecting its flavor profile

Uniqueness: 4-Isopropyl-2-methylthiazole is unique due to its distinct flavor profile and its presence in a wide range of natural sources. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

生物活性

4-Isopropyl-2-methylthiazole (IPMT) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on a comprehensive review of existing literature.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with an isopropyl group at the 4-position and a methyl group at the 2-position. Its molecular formula is , with a molecular weight of approximately 141.23 g/mol. The unique structural features contribute to its varied chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives, including IPMT, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar thiazole structures can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

IPMT has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival has been highlighted as a key factor in its anticancer effects .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds containing thiazole moieties have shown promising AChE inhibitory activity, which may contribute to cognitive enhancement and neuroprotection .

Case Studies

- Antimicrobial Evaluation : A study conducted on various thiazole derivatives, including IPMT, reported a significant reduction in the growth of Gram-positive and Gram-negative bacteria, demonstrating the compound's broad-spectrum antimicrobial activity.

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that IPMT could inhibit cell growth and induce apoptosis at micromolar concentrations. The IC50 values observed were comparable to those of established anticancer agents .

- Neuroprotective Effects : Computational studies suggest that IPMT may interact favorably with AChE, leading to enhanced binding affinity and inhibitory potency compared to other known inhibitors .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole precursors. Common methods include:

- Condensation Reactions : Utilizing isopropylamine and appropriate thiazole derivatives under controlled conditions.

- Catalytic Processes : Employing palladium or other metal catalysts to facilitate the formation of carbon-nitrogen bonds during synthesis.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Similar thiazole ring | Antimicrobial properties |

| This compound | Isopropyl substitution | Anticancer activity |

| 5-Methylthiazole | Methyl substitution at different position | Neuroprotective effects |

| 4-Cyclobutyl-2-methylthiazole | Cyclobutyl instead of cyclopropyl | Potentially different enzyme interactions |

特性

IUPAC Name |

2-methyl-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTOJEUVLKLAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32272-52-9 | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。